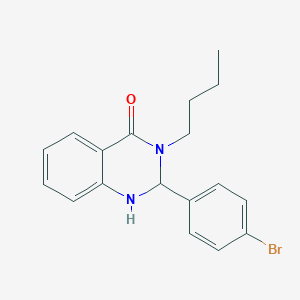
2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry. This compound features a bromophenyl group, which can influence its reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one typically involves the condensation of 4-bromobenzaldehyde with butylamine, followed by cyclization with anthranilic acid. The reaction conditions often include the use of a suitable solvent like ethanol or methanol and a catalyst such as acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinazolinone ring can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Cyclization Reactions: Catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while oxidation and reduction can lead to quinazolinone derivatives with different oxidation states.
科学研究应用
2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Biological Studies: Researchers investigate its effects on cellular processes, such as apoptosis and cell proliferation, to understand its mechanism of action.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Its derivatives are explored for use in materials science, such as in the development of new polymers or catalysts.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
相似化合物的比较
Similar Compounds
2-Phenylquinazolin-4(1h)-one: Lacks the bromine and butyl groups, which may result in different biological activities.
2-(4-Chlorophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological properties.
2-(4-Methylphenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one: Contains a methyl group instead of bromine, which can affect its chemical behavior and interactions.
Uniqueness
The presence of the bromophenyl group in 2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one distinguishes it from other similar compounds. This group can enhance its reactivity and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
1043962-61-3 |
|---|---|
分子式 |
C18H19BrN2O |
分子量 |
359.3 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-3-butyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C18H19BrN2O/c1-2-3-12-21-17(13-8-10-14(19)11-9-13)20-16-7-5-4-6-15(16)18(21)22/h4-11,17,20H,2-3,12H2,1H3 |
InChI 键 |
BLFFMWHEHQAZJR-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



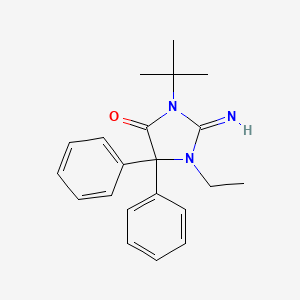
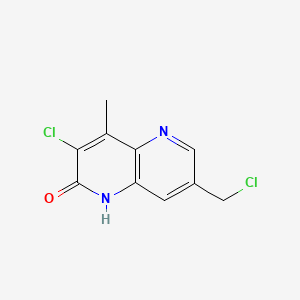
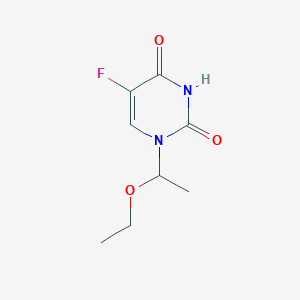

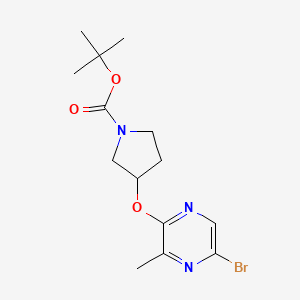
![2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B13936387.png)
![5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13936391.png)
![2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13936399.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone](/img/structure/B13936409.png)
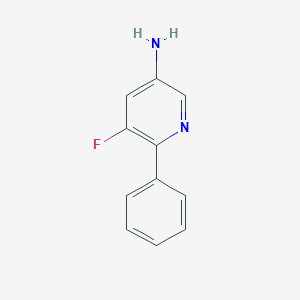
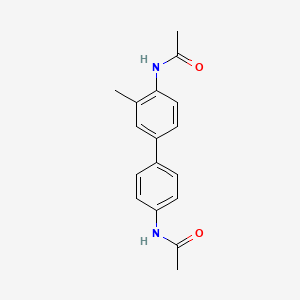

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B13936449.png)
